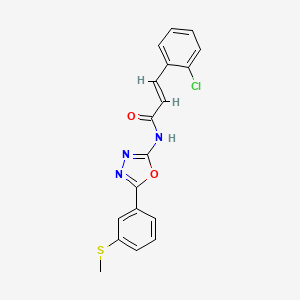

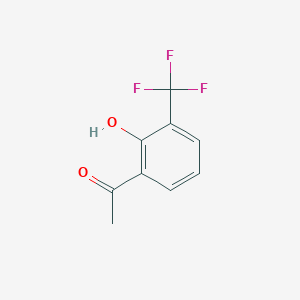

5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, commonly referred to as DCPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research has demonstrated the synthesis of furan-2-carboxamide derivatives through various chemical reactions, aiming to evaluate their biological activities, including anti-bacterial, anti-inflammatory, and antimicrobial properties. For instance, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling showed significant anti-bacterial activities against drug-resistant bacteria, highlighting its potential as a potent anti-bacterial agent (A. Siddiqa et al., 2022). Moreover, enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides has been investigated as sustainable alternatives to polyphthalamides, indicating its application in high-performance materials (Yi Jiang et al., 2015).

Catalysis and Synthetic Applications

The development of novel catalysts for the synthesis of furan derivatives has been explored, showing the use of supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles as a recoverable and recyclable catalyst for the synthesis of 3,4,5-trisubstituted furan-2(5H)-one derivatives. This research showcases the catalyst's high catalytic activity and reusability, providing a clean production method for furan derivatives (M. Khodaei et al., 2018).

Antimicrobial and Antifungal Agents

Furan derivatives have also been evaluated for their antimicrobial and antifungal activities. For example, diguanidino and "reversed" diamidino 2,5-diarylfurans have been synthesized, showing high DNA binding affinities and significant activity against Mycobacterium tuberculosis and Candida albicans, suggesting their potential as antimicrobial and antifungal agents (C. E. Stephens et al., 2001).

Sphingosine-1-phosphate 4 (S1P₄) Receptor Antagonists

A novel application includes the discovery of selective small molecule antagonists of the S1P₄ receptor, which could serve as therapeutic agents for treating influenza virus infection and conditions where reactive thrombocytosis is undesired. This research highlights the synthesis and structural-activity relationships (SAR) of furan-2-carboxamide derivatives as potent and selective S1P₄ antagonists, suitable for in vivo pharmacological validation (M. Urbano et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O4S/c18-13-6-1-10(9-14(13)19)15-7-8-16(25-15)17(22)21-11-2-4-12(5-3-11)26(20,23)24/h1-9H,(H,21,22)(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBGPZJINEDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)